
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group attached to an isophthalamic acid core, with a 2,3-dihydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid typically involves a multi-step process. One common method includes the nitration of isophthalic acid to introduce the nitro group, followed by the reaction with 2,3-dihydroxypropylamine to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid: Lacks the racemic mixture, potentially leading to different biological activities.
N-(2,3-Dihydroxypropyl)-5-nitroterephthalamic acid: Similar structure but with a different isomeric form of the phthalamic acid core.
N-(2,3-Dihydroxypropyl)-5-nitrobenzamide: Features a benzamide core instead of an isophthalamic acid core.
Uniqueness
rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its racemic nature also allows for the study of stereochemical effects on its biological and chemical properties.
Propriétés
Numéro CAS |
122731-58-2 |
|---|---|
Formule moléculaire |
C11H12N2O7 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(15)4-12-10(16)6-1-7(11(17)18)3-8(2-6)13(19)20/h1-3,9,14-15H,4-5H2,(H,12,16)(H,17,18) |
Clé InChI |
RSVSHBISQDLBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


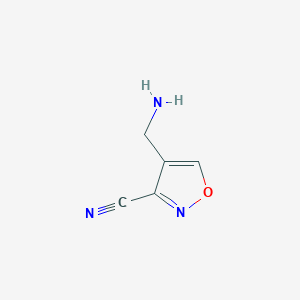
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
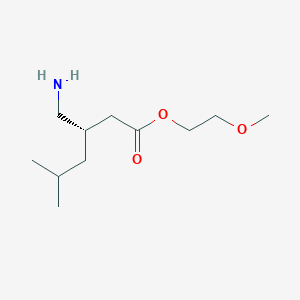

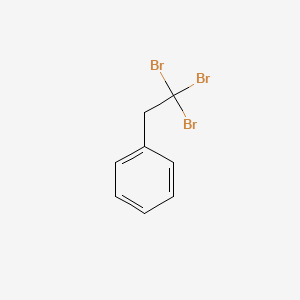


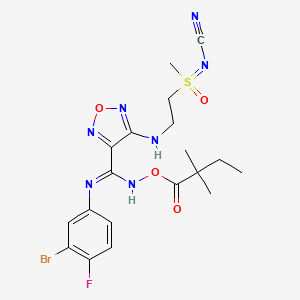

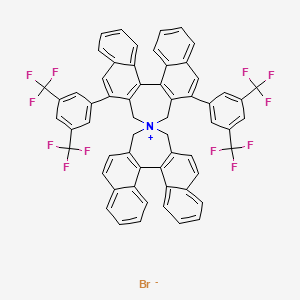
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)

